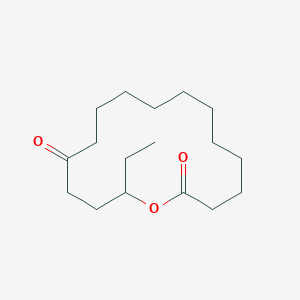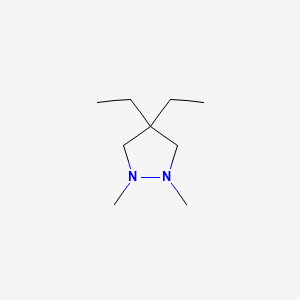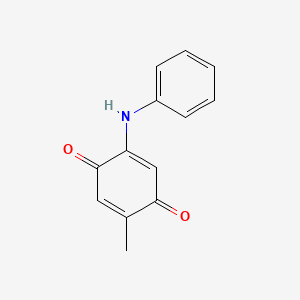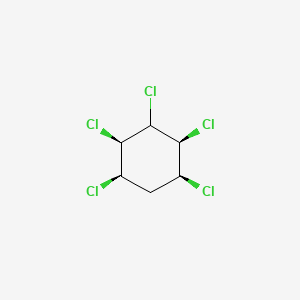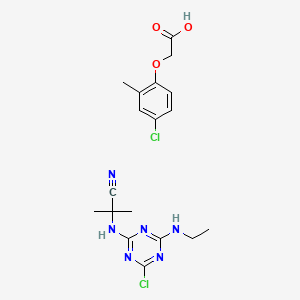![molecular formula C28H22O2 B14627797 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one) CAS No. 56794-20-8](/img/structure/B14627797.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenylethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is an organic compound with the molecular formula C28H22O2 It is a derivative of biphenyl and is characterized by the presence of two phenylethanone groups attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid derivative.
Attachment of Phenylethanone Groups: The phenylethanone groups can be introduced through a Friedel-Crafts acylation reaction using acetophenone and an appropriate catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong nucleophiles, electron-withdrawing groups, elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes . The biphenyl core and phenylethanone groups contribute to its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenacyl Bromide: An organic compound with a similar phenylethanone structure but with a bromine substituent.
1,1’-Biphenyl, 4-bromo-: A biphenyl derivative with a bromine substituent, used in similar synthetic applications.
Uniqueness
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenylethan-1-one) is unique due to its dual phenylethanone groups attached to the biphenyl core, providing distinct chemical and physical properties. This structural arrangement enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
56794-20-8 |
|---|---|
Fórmula molecular |
C28H22O2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-phenyl-1-[4-[4-(2-phenylacetyl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C28H22O2/c29-27(19-21-7-3-1-4-8-21)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28(30)20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Clave InChI |
ZXEXJHHHSFLWQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


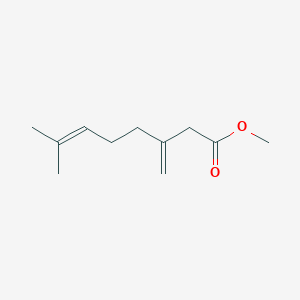

![7-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B14627739.png)

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627746.png)
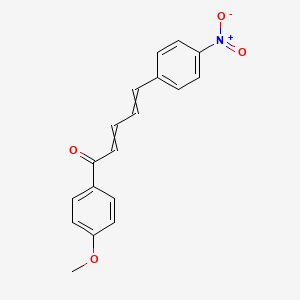

![2-[[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane;prop-2-enoic acid](/img/structure/B14627762.png)
